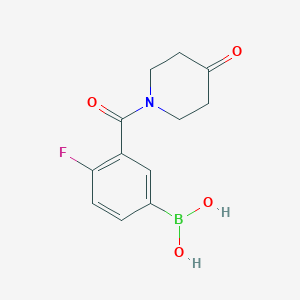

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid

Descripción general

Descripción

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C12H13BFNO4. This compound is notable for its application in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of phenylboronic acid, which is widely used in Suzuki-Miyaura coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine-4-one under specific conditions. The nitro group is reduced to an amine, which is then acylated with boronic acid to form the final product. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Boronic esters.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, this compound is used as a building block for the synthesis of potential therapeutic agents. Its ability to form stable carbon-boron bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with specific functionalities .

Mecanismo De Acción

The mechanism of action of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination to form the final product .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler analog used in similar coupling reactions.

4-Fluorophenylboronic acid: Lacks the piperidine-1-carbonyl group but shares the fluorine substitution.

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid: Similar structure but without the fluorine atom.

Uniqueness

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is unique due to the presence of both the fluorine atom and the piperidine-1-carbonyl group. This combination imparts specific reactivity and stability, making it particularly useful in the synthesis of complex molecules and advanced materials .

Actividad Biológica

(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound with significant potential in medicinal chemistry, particularly due to its applications in drug development and organic synthesis. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H13BFNO4

- IUPAC Name : [4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid

- CAS Number : 1704082-33-6

The biological activity of this compound primarily arises from its ability to form stable carbon-boron bonds. This feature is crucial in the context of enzyme inhibition and the synthesis of bioactive molecules. The compound participates in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds through transmetalation processes involving palladium catalysts .

1. Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For instance, phenylboronic acid nitrogen mustard prodrugs exhibited superior DNA cross-linking capabilities compared to traditional chemotherapeutics like chlorambucil. In vivo studies demonstrated that these compounds significantly inhibited tumor growth in models of triple-negative breast cancer (TNBC), with over 90% inhibition rates observed without affecting normal tissues .

2. Enzyme Inhibition

The compound's structure allows it to act as a reversible inhibitor for various enzymes. Its boronic acid moiety can interact with the active sites of serine proteases and other target proteins, leading to inhibition of their activity. This property has been exploited in designing enzyme inhibitors for therapeutic purposes .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of a series of boronic acid derivatives, including this compound, in inhibiting tumor growth in xenograft models. The results indicated that these compounds could reduce tumor size significantly while exhibiting lower toxicity compared to conventional therapies. The study emphasized the need for further exploration into the mechanisms governing their selectivity and efficacy .

Case Study 2: Pharmacokinetics and Safety

In pharmacokinetic studies involving animal models, this compound demonstrated favorable absorption and distribution characteristics. The maximum tolerated dose was established through a series of escalating doses administered intraperitoneally, with careful monitoring for adverse effects. Results showed a safe profile at therapeutic doses, supporting its potential for clinical use .

Summary of Biological Activities

Propiedades

IUPAC Name |

[4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBOLDUVESIHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N2CCC(=O)CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.